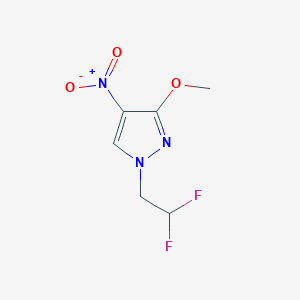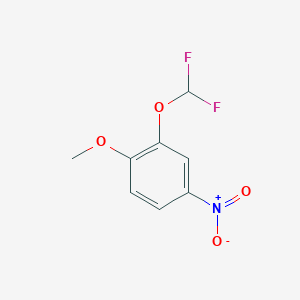![molecular formula C11H12F3N5 B7882682 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7882682.png)
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a synthetic compound belonging to the class of heterocyclic compounds. Its structure combines a trifluoromethyl group, a pyrazole ring, and a triazoloazepine scaffold. The presence of these moieties confers significant chemical stability and versatility, making it relevant for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the following steps:
Formation of the pyrazole ring: : This can be achieved through the reaction of hydrazine with an α,β-unsaturated ketone in the presence of a base such as sodium hydroxide.
Introduction of the trifluoromethyl group: : This is commonly done using reagents like trifluoromethyl iodide in the presence of a strong base.
Construction of the triazoloazepine scaffold: : This involves cyclization reactions where appropriate precursors like hydrazines, amines, and alkyl halides are condensed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but scaled-up, with optimizations for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions typically target the nitrogen atoms in the triazoloazepine ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and triazoloazepine rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Halogenating agents, organometallic reagents, and bases are frequently used.
Major Products
Oxidation: : Oxidized derivatives of the pyrazole ring.
Reduction: : Reduced forms of the triazoloazepine scaffold.
Substitution: : Various substituted pyrazole and triazoloazepine derivatives.
科学的研究の応用
Chemistry
In organic chemistry, this compound is studied for its unique structural features and reactivity patterns, serving as a building block for synthesizing more complex molecules.
Biology
Medicine
Research in medicinal chemistry explores its potential as a therapeutic agent, particularly in the context of its pyrazole and triazoloazepine components, which are known to exhibit pharmacological activities.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and advanced materials.
作用機序
The exact mechanism of action depends on the specific application and target. In general, the trifluoromethyl and pyrazole groups can interact with protein targets, modulating their function. The triazoloazepine scaffold provides a stable backbone that can enhance the binding affinity and specificity of the compound to its targets.
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of enzymes through binding to active sites or allosteric sites.
Receptors: : Interaction with cell surface or intracellular receptors, potentially modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole: : Similar trifluoromethyl group, lacks the triazoloazepine scaffold.
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: : Contains the triazoloazepine scaffold but lacks the pyrazole ring and trifluoromethyl group.
Uniqueness
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine: combines three distinct moieties, offering a unique combination of chemical reactivity and potential biological activity not found in simpler analogs.
Crafting this kind of detail could easily be a mini-thesis! Now, back to you—what sparked your interest in this specific compound?
特性
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5/c12-11(13,14)8-6-7(15-16-8)10-18-17-9-4-2-1-3-5-19(9)10/h6H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQUNHXQIDORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=NNC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
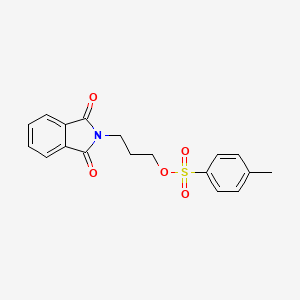
![4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7882615.png)
![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7882623.png)
![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B7882629.png)
![N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7882634.png)
![6-Isobutyl-N,N-dimethyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7882642.png)
![(1S,2R,6S,7R,8R)-8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B7882650.png)
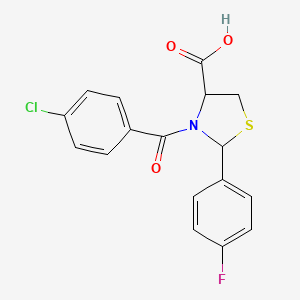
![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7882655.png)
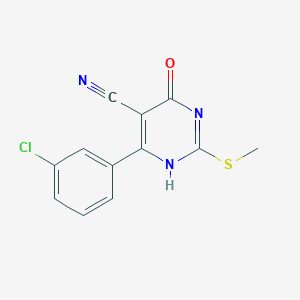
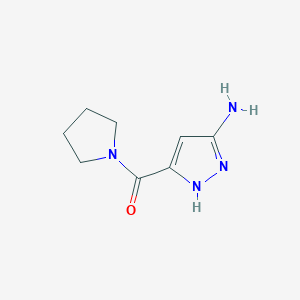
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B7882674.png)
